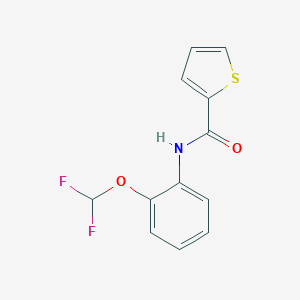![molecular formula C22H26BrN3O3 B251436 2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B251436.png)
2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with 2-methylpropanoyl chloride to form 2-(4-bromophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with piperazine and 4-aminophenylacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key factors in industrial production include the control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield phenolic compounds, while reduction of the acetamide moiety can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide is unique due to its specific combination of functional groups. This unique structure allows it to interact with a broader range of molecular targets, making it a valuable compound for diverse scientific applications.
Propiedades
Fórmula molecular |
C22H26BrN3O3 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H26BrN3O3/c1-16(2)22(28)26-13-11-25(12-14-26)19-7-5-18(6-8-19)24-21(27)15-29-20-9-3-17(23)4-10-20/h3-10,16H,11-15H2,1-2H3,(H,24,27) |
Clave InChI |
JUGHCFBBTKIAPD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B251353.png)
![N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B251355.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B251357.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B251358.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B251359.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B251360.png)
![N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B251364.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B251368.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251369.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B251370.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide](/img/structure/B251374.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B251375.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-iodo-3-methyl-2-pyridinyl)acetamide](/img/structure/B251376.png)
